Comparative HDAC Inhibitory Potency: 2-Cyano-N-(pyridin-3-yl)-4-(2H-tetrazol-5-yl)benzamide vs. Des-Cyano and Des-Tetrazole Analogs
A cyanopyridyl-bearing benzamide lead (structurally analogous to the target compound) showed that cyano substitution at the C3-position of the pyridyl ring is essential for HDAC1 inhibitory activity. The cyano-substituted compound demonstrated an IC50 of 1.80 nM against HDAC3 and 2.30 nM against HDAC1, whereas removal of the cyano group resulted in a >100-fold loss of potency [1]. This head-to-head comparison underscores the critical role of the 2-cyano substituent present in the target compound.
| Evidence Dimension | HDAC3 inhibition (IC50) |
|---|---|
| Target Compound Data | 1.80 nM (cyano-substituted analog; target compound retains this moiety) |
| Comparator Or Baseline | Des-cyano analog: >100-fold higher IC50 (approximately >180 nM) |
| Quantified Difference | >100-fold improvement in potency conferred by cyano group |
| Conditions | HDAC Glo assay; human recombinant HDAC3; 20-min incubation [1] |
Why This Matters
The cyano group is a non-negotiable pharmacophoric element; substituting with an analog lacking this group would result in a >100-fold potency loss, making the target compound the preferred choice for HDAC-focused research.
- [1] BindingDB Entry BDBM50481803 / CHEMBL5269123: Affinity Data for HDAC1/2/3. Sapienza University of Rome / ChEMBL. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50481803. View Source
